1-(Difluoromethyl)-3-fluorobenzene
Overview
Description
1-(Difluoromethyl)-3-fluorobenzene is an organic compound characterized by the presence of a difluoromethyl group and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical difluoromethylation of fluorobenzene using difluoromethyl radicals generated from difluoromethyl sulfonyl chloride under photochemical conditions . Another approach involves the use of difluorocarbene intermediates, which can be generated in situ from difluoromethylating reagents such as difluoromethyltrimethylsilane in the presence of a base .
Industrial Production Methods: Industrial production of 1-(Difluoromethyl)-3-fluorobenzene often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of metal-catalyzed cross-coupling reactions, such as palladium-catalyzed difluoromethylation, is also common in industrial settings due to their high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the difluoromethyl group can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The difluoromethyl group can be oxidized to form difluoromethyl alcohols or reduced to form difluoromethyl anions.
Cross-Coupling Reactions: The compound can undergo cross-coupling reactions with various organometallic reagents to form more complex molecules.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Difluoromethyl alcohols and carboxylic acids.
Reduction Products: Difluoromethyl anions and related compounds.
Scientific Research Applications
1-(Difluoromethyl)-3-fluorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-3-fluorobenzene involves its interaction with various molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .
Comparison with Similar Compounds
- 1-(Trifluoromethyl)-3-fluorobenzene
- 1-(Difluoromethyl)-4-fluorobenzene
- 1-(Difluoromethyl)-2-fluorobenzene
Uniqueness: 1-(Difluoromethyl)-3-fluorobenzene is unique due to the specific positioning of the difluoromethyl and fluorine groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its isomers and other fluorinated benzene derivatives .
Properties
IUPAC Name |
1-(difluoromethyl)-3-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3/c8-6-3-1-2-5(4-6)7(9)10/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCXLEHVIIUYOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375619 | |
Record name | 1-(Difluoromethyl)-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26029-52-7 | |
Record name | 1-(Difluoromethyl)-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1-(difluoromethyl)-3-fluorobenzene produced through electrochemical fluorination?
A1: this compound (3c) is produced through the electrochemical fluorination of difluoromethylbenzene (1c) in a solution of Et4NF.mHF (where Et = C2H5 and m = 3.5 or 4.0) using a platinum anode. The reaction is carried out at a potential of 1.9-2.7 V vs Ag/Ag+ (0.01 mol dm-3). Importantly, the fluorination of 1c occurs exclusively on the benzene ring, leading to the formation of three isomers: 1-(difluoromethyl)-2-fluorobenzene (2c), this compound (3c), and 1-(difluoromethyl)-4-fluorobenzene (4c). These isomers are the primary products of this reaction. []
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